

# Fmoc-L-Val-OH-13C5,15N: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fmoc-L-Val-OH-13C5,15N

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## Introduction

**Fmoc-L-Val-OH-13C5,15N** is a stable isotope-labeled amino acid that serves as a critical tool in advanced biochemical and biomedical research.[1] This valine derivative is protected at its amino group by a fluorenylmethoxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS).[2] The incorporation of five Carbon-13 (<sup>13</sup>C) and one Nitrogen-15 (<sup>15</sup>N) isotopes provides a distinct mass shift, enabling precise quantification of peptides and proteins by mass spectrometry (MS) and facilitating structural analysis by nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of **Fmoc-L-Val-OH-13C5,15N**, its properties, experimental protocols for its use, and its applications in quantitative proteomics and the study of signaling pathways.

## Core Properties and Specifications

**Fmoc-L-Val-OH-13C5,15N** is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.

Property	Value
Synonyms	Fmoc-L-valine- <sup>13</sup> C <sub>5</sub> , <sup>15</sup> N; Fmoc-Val-OH- <sup>13</sup> C <sub>5</sub> , <sup>15</sup> N; N-(9-Fluorenylmethoxycarbonyl)-L-valine- <sup>13</sup> C <sub>5</sub> , <sup>15</sup> N
Molecular Formula	C <sub>15</sub> <sup>13</sup> C <sub>5</sub> H <sub>21</sub> <sup>15</sup> NO <sub>4</sub>
Molecular Weight	345.34 g/mol [4]
Labeled CAS Number	1217442-94-8[4]
Unlabeled CAS Number	68858-20-8[4]
Isotopic Purity	≥98 atom % <sup>13</sup> C; ≥98 atom % <sup>15</sup> N[5]
Chemical Purity	≥98%[4]
Melting Point	143-145 °C[5]
Solubility	Soluble in DMSO (250 mg/mL with ultrasonic and warming) and DMF.[1]
Storage Conditions	Store at 2-8°C, protected from light and moisture.[4] For stock solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

## Applications in Research

The primary application of **Fmoc-L-Val-OH-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N** is in the synthesis of stable isotope-labeled peptides.[6] These labeled peptides are indispensable tools in a variety of research areas:

- Quantitative Proteomics: Labeled peptides synthesized with **Fmoc-L-Val-OH-<sup>13</sup>C<sub>5</sub>,<sup>15</sup>N** are used as internal standards in mass spectrometry-based quantitative proteomics.[4] By spiking a known amount of the heavy-labeled peptide into a biological sample, the absolute or relative quantity of the corresponding endogenous (light) peptide can be accurately determined.[7] This is crucial for biomarker discovery and validation.

- Mass Spectrometry (MS): The known mass shift of +6 Da allows for clear differentiation between the labeled and unlabeled peptides in a mass spectrometer.<sup>[5]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of  $^{13}\text{C}$  and  $^{15}\text{N}$  isotopes can be leveraged in NMR studies to gain insights into peptide and protein structure and dynamics.
- Metabolic Flux Analysis: Isotope-labeled amino acids can be used to trace the metabolic fate of amino acids in cellular pathways.

## Experimental Protocols

### Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide containing a  $^{13}\text{C}$  and  $^{15}\text{N}$  labeled valine residue. This protocol can be adapted for automated peptide synthesizers.

Materials:

- **Fmoc-L-Val-OH- $^{13}\text{C}_5,^{15}\text{N}$**
- Appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides)
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- 20% Piperidine in DMF (v/v) for Fmoc deprotection
- Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane)
- Dichloromethane (DCM)

- Methanol (MeOH)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  - Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
- Coupling of **Fmoc-L-Val-OH-13C5,15N**:
  - Dissolve **Fmoc-L-Val-OH-13C5,15N** (2-5 equivalents relative to resin loading) and an activator (e.g., HBTU or Oxyma) in DMF.
  - Add a base (e.g., DIPEA) to the amino acid solution to activate it.
  - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.  
The coupling efficiency of **Fmoc-L-Val-OH-13C5,15N** is expected to be comparable to its unlabeled counterpart.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Deprotection:

- Wash the resin with DCM and dry it.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
- Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

## Preparation of an Internal Standard for LC-MS/MS Quantification

Procedure:

- Synthesis and Purification: Synthesize the desired valine-containing peptide using **Fmoc-L-Val-OH-13C5,15N** following the SPPS protocol. Purify the peptide to a high degree (>95%) using RP-HPLC.
- Quantification of the Labeled Peptide: Accurately determine the concentration of the purified labeled peptide stock solution using a reliable method such as amino acid analysis.
- Sample Preparation:
  - Take a known volume or weight of the biological sample to be analyzed (e.g., plasma, cell lysate).
  - Spike a known amount of the purified labeled peptide internal standard into the sample.
  - Perform protein precipitation or other sample clean-up steps as required.
  - If analyzing a protein, perform enzymatic digestion (e.g., with trypsin) to generate peptides.
- LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.
- Develop a chromatographic method to separate the peptide of interest. The labeled and unlabeled peptides should co-elute.
- Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (labeled) peptides (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
- Data Analysis:
  - Integrate the peak areas for the selected transitions of both the light and heavy peptides.
  - Calculate the peak area ratio of the light peptide to the heavy peptide.
  - Quantify the amount of the endogenous peptide in the original sample by comparing this ratio to a calibration curve constructed with known amounts of the light peptide and a fixed amount of the heavy peptide internal standard.

## Visualization of Experimental Workflows and Signaling Pathways

### Workflow for Solid-Phase Peptide Synthesis (SPPS)



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Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

## Workflow for Quantitative Proteomics using a Labeled Peptide Standard

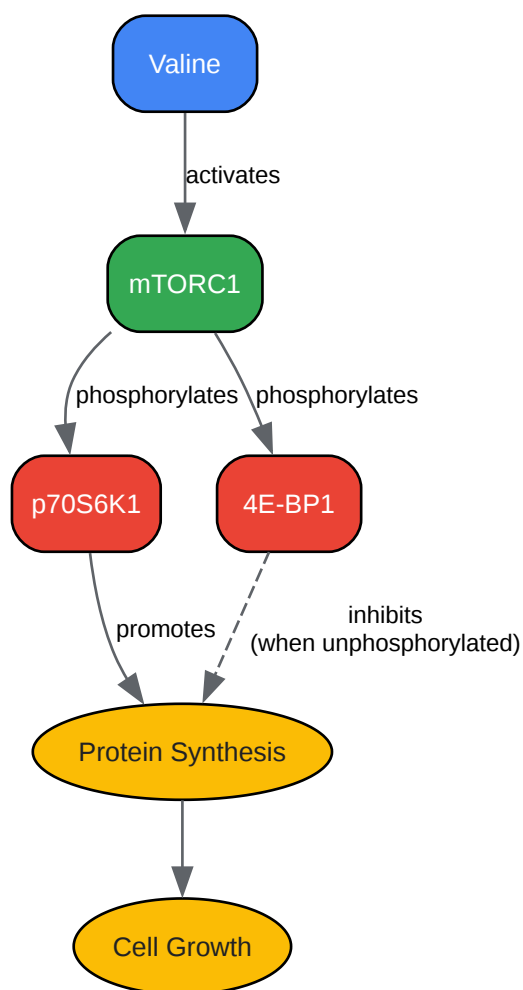


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Caption: Workflow for quantitative proteomics using a stable isotope-labeled peptide internal standard.

## Valine's Role in the mTOR Signaling Pathway

Valine, as a branched-chain amino acid, can play a role in activating the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][9] A stable isotope-labeled peptide containing valine could be used to quantify proteins within this pathway to study its activation or inhibition under various conditions.



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Caption: Simplified diagram of valine's role in activating the mTOR signaling pathway.

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